Cas no 877661-68-2 ((S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate)

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a tetrahydro-2H-pyran-4-yl substituent. This compound is valuable in organic synthesis, particularly in the preparation of pharmacologically active molecules, due to its stereochemical purity and functional group versatility. The Boc group enhances stability during synthetic transformations, while the tetrahydro-2H-pyran moiety contributes to improved solubility and conformational rigidity. Its well-defined stereochemistry makes it a useful intermediate for asymmetric synthesis, enabling precise control over molecular architecture in drug discovery and medicinal chemistry applications. The compound is typically handled under inert conditions to preserve its integrity.
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate structure
877661-68-2 structure
Product Name:(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
CAS No:877661-68-2
MF:C14H26N2O3
MW:270.367844104767
CID:4658257
PubChem ID:53256025
Update Time:2025-05-20

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
    • [(S)-1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamic'acid'tert-butyl'ester
    • SCHEMBL1700026
    • tert-butyl N-[(3S)-1-(oxan-4-yl)pyrrolidin-3-yl]carbamate
    • (S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate
    • 877661-68-2
    • ZCXDCILJOPQCNH-NSHDSACASA-N
    • AKOS027385898
    • CS-0069630
    • tert-butyl [(S)-1-(tetrahydro-pyran-4-yl)-pyrrolidin-3-yl]-carbamate
    • (S)-tert-butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylc arbamate
    • (S)-tert-Butyl(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)carbamate
    • KS-5759
    • MDL: MFCD17014225
    • Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1
    • InChI Key: ZCXDCILJOPQCNH-NSHDSACASA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@H]1CCN(C2CCOCC2)C1

Computed Properties

  • Exact Mass: 270.19434270g/mol
  • Monoisotopic Mass: 270.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.8Ų

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Additional information on (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate

Comprehensive Overview of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate (CAS No. 877661-68-2)

The compound (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate, identified by its CAS No. 877661-68-2, is a chiral intermediate of significant interest in pharmaceutical and organic synthesis. Its unique structural features, including the tetrahydro-2H-pyran-4-yl and pyrrolidin-3-ylcarbamate moieties, make it a versatile building block for drug discovery and development. Researchers and manufacturers often seek this compound for its potential applications in asymmetric synthesis and as a precursor for bioactive molecules.

In recent years, the demand for chiral intermediates like (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate has surged due to the growing emphasis on enantioselective drug design. The pharmaceutical industry prioritizes compounds with high stereochemical purity to minimize side effects and enhance therapeutic efficacy. This aligns with trends such as personalized medicine and green chemistry, where efficient synthesis routes and sustainable practices are paramount. Searches for "chiral building blocks" and "enantioselective synthesis intermediates" reflect this focus, highlighting the relevance of CAS No. 877661-68-2 in modern research.

The synthesis of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate typically involves multi-step organic reactions, including protection-deprotection strategies and catalytic asymmetric transformations. Its tert-butyl carbamate group offers stability during synthetic manipulations, while the tetrahydro-2H-pyran-4-yl ring contributes to conformational rigidity, a desirable trait in drug candidates. These characteristics are frequently discussed in forums and publications exploring "advanced synthetic methodologies" and "scaffold diversification."

Analytical characterization of CAS No. 877661-68-2 relies on techniques such as NMR spectroscopy, HPLC, and mass spectrometry to confirm purity and enantiomeric excess. Quality control is critical, as impurities or racemization can compromise downstream applications. This underscores the importance of reliable suppliers and standardized protocols, topics often queried alongside "chiral compound analysis" and "pharmaceutical intermediate specifications."

Beyond pharmaceuticals, (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate has potential in agrochemicals and materials science. Its structural motifs are found in ligands for catalysis and functional polymers, aligning with interests in "smart materials" and "sustainable catalysis." Researchers also investigate its role in fragment-based drug discovery, a hotspot in "hit-to-lead optimization" discussions.

In summary, (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate (877661-68-2) exemplifies the intersection of synthetic chemistry and applied sciences. Its value lies in its chirality, modularity, and adaptability to diverse research needs—factors driving its prominence in both academic and industrial settings. As innovation continues, this compound will likely remain a staple in the toolkit of chemists tackling challenges in drug development and beyond.

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